molecular formula C10H10F3I B13603692 4-Iodo-1-(propan-2-yl)-2-(trifluoromethyl)benzene

4-Iodo-1-(propan-2-yl)-2-(trifluoromethyl)benzene

Katalognummer: B13603692
Molekulargewicht: 314.09 g/mol
InChI-Schlüssel: ABELFQKEDOHTBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Iodo-1-(propan-2-yl)-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of iodine, trifluoromethyl, and isopropyl groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-(propan-2-yl)-2-(trifluoromethyl)benzene typically involves the iodination of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction conditions often require a solvent like acetic acid and a temperature range of 0-50°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Iodo-1-(propan-2-yl)-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution Reactions: Products include derivatives with different halogens or functional groups replacing the iodine atom.

    Oxidation Reactions: Products include alcohols, ketones, or carboxylic acids.

    Reduction Reactions: Products include partially or fully reduced fluorinated compounds.

Wissenschaftliche Forschungsanwendungen

4-Iodo-1-(propan-2-yl)-2-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-Iodo-1-(propan-2-yl)-2-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating substitution reactions. The trifluoromethyl group can influence the compound’s reactivity and stability due to its electron-withdrawing nature. In biological systems, the compound’s interactions with molecular targets and pathways are still under investigation, but its radiolabeled derivatives can be used to trace metabolic pathways and study biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-1-(propan-2-yl)-2-(trifluoromethyl)benzene
  • 4-Chloro-1-(propan-2-yl)-2-(trifluoromethyl)benzene
  • 4-Fluoro-1-(propan-2-yl)-2-(trifluoromethyl)benzene

Uniqueness

4-Iodo-1-(propan-2-yl)-2-(trifluoromethyl)benzene is unique due to the presence of the iodine atom, which can be easily replaced in substitution reactions, making it a versatile intermediate in organic synthesis. The trifluoromethyl group also imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and other applications.

Eigenschaften

Molekularformel

C10H10F3I

Molekulargewicht

314.09 g/mol

IUPAC-Name

4-iodo-1-propan-2-yl-2-(trifluoromethyl)benzene

InChI

InChI=1S/C10H10F3I/c1-6(2)8-4-3-7(14)5-9(8)10(11,12)13/h3-6H,1-2H3

InChI-Schlüssel

ABELFQKEDOHTBZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C=C(C=C1)I)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.